3-{2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-4-yl]ethynyl}benzamidedihydrochloride

TSPO ligand design Regioisomer comparison Benzimidazole SAR

3-{2-[2-(2-Aminoethyl)-1H-1,3-benzodiazol-4-yl]ethynyl}benzamide dihydrochloride (CAS 2731014‑52‑9) is a synthetic benzimidazole‑ethynyl‑benzamide conjugate supplied as a dihydrochloride salt. The molecule consists of a 2‑(2‑aminoethyl)‑1H‑benzimidazole core linked via an ethynyl spacer at the 4‑position to a primary benzamide terminus.

Molecular Formula C18H18Cl2N4O
Molecular Weight 377.3 g/mol
Cat. No. B13631103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-4-yl]ethynyl}benzamidedihydrochloride
Molecular FormulaC18H18Cl2N4O
Molecular Weight377.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=O)N)C#CC2=C3C(=CC=C2)NC(=N3)CCN.Cl.Cl
InChIInChI=1S/C18H16N4O.2ClH/c19-10-9-16-21-15-6-2-4-13(17(15)22-16)8-7-12-3-1-5-14(11-12)18(20)23;;/h1-6,11H,9-10,19H2,(H2,20,23)(H,21,22);2*1H
InChIKeyXYUKATKPCYMIFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-{2-[2-(2-Aminoethyl)-1H-1,3-benzodiazol-4-yl]ethynyl}benzamide Dihydrochloride – Core Structural Profile and Procurement Context


3-{2-[2-(2-Aminoethyl)-1H-1,3-benzodiazol-4-yl]ethynyl}benzamide dihydrochloride (CAS 2731014‑52‑9) is a synthetic benzimidazole‑ethynyl‑benzamide conjugate supplied as a dihydrochloride salt . The molecule consists of a 2‑(2‑aminoethyl)‑1H‑benzimidazole core linked via an ethynyl spacer at the 4‑position to a primary benzamide terminus . This architecture places it within a focused chemical space explored for translocator protein (TSPO) modulation and mitochondrial function rescue, making it relevant for programs targeting neurodegenerative or neuroinflammatory pathways [1].

TSPO pathway & mitochondrial function research
Dihydrochloride salt: aqueous-dosing compatible format
4-yl-primary-amide architecture for SAR continuity

Why Generic Substitution of 3-{2-[2-(2-Aminoethyl)-1H-1,3-benzodiazol-4-yl]ethynyl}benzamide Dihydrochloride Is Not Straightforward


Within the benzimidazole‑ethynyl‑benzamide series, small structural perturbations generate large functional divergences. Regioisomeric variation—exemplified by the 5‑yl ethynyl analog (CAS 2694722‑87‑5)—reorients the exit vector of the ethynyl linker relative to the benzimidazole hydrogen‑bonding face, while N,N‑dimethylation of the terminal amide eliminates the primary‑amide hydrogen‑bond donor capacity present in the title compound . In TSPO‑targeted chemotypes, both the position and the donor/acceptor character of the amide directly govern binding‑pocket complementarity and functional efficacy (e.g., mitochondrial membrane potential restoration), meaning that the 4‑yl‑primary‑amide architecture cannot be replaced by the 5‑yl‑dimethylamide congener without quantitatively altering target engagement and downstream pharmacology [1].

4-yl ethynyl substitution
5-yl regioisomer: binding pose mismatch; may alter TSPO engagement
Primary amide (–CONH₂)
N,N-dimethylamide: loss of H-bond donor capacity; TSPO affinity may drop significantly
Dihydrochloride salt (defined stoichiometry)
Free base: variable aqueous solubility may impact assay consistency

Quantitative Differentiation Evidence for 3-{2-[2-(2-Aminoethyl)-1H-1,3-benzodiazol-4-yl]ethynyl}benzamide Dihydrochloride


Regioisomeric Positioning of the Ethynyl Linker Dictates TSPO Binding Pose

The title compound positions the ethynyl‑benzamide arm at the benzimidazole 4‑position, whereas the closest cataloged regioisomer (CAS 2694722‑87‑5) places the same arm at the 5‑position . In TSPO‑targeted benzimidazole series, moving the substitution from the 4‑ to the 5‑position alters the dihedral angle between the benzimidazole and the pendant aryl ring by approximately 60°, as shown by X‑ray co‑crystal structures of related ligands [1]. This geometric shift repositions the terminal amide by an estimated >3 Å within the TSPO binding cavity, incompatible with maintaining the same hydrogen‑bond network.

Regioisomer binding pose
Class-level inference
4-position vs 5-position
~60° dihedral rotation; >3 Å terminal amide displacement
Supports SAR continuity; 5-yl may target different TSPO sub-pocket
Inferred from TSPO co-crystal series
TSPO ligand design Regioisomer comparison Benzimidazole SAR

Primary Amide vs. N,N‑Dimethylamide: Hydrogen‑Bond Donor Capacity and TSPO Affinity

The title compound bears a primary amide (–CONH₂), whereas the nearest commercial analog (CAS 2694722‑87‑5) carries an N,N‑dimethylamide (–CON(CH₃)₂) . In the TSPO benzimidazole series, replacement of a primary amide with a tertiary amide reduced TSPO binding affinity by >10‑fold in a matched‑pair analysis (IC₅₀ shift from 19.9 nM to >200 nM) [1]. The primary amide donates a critical hydrogen bond to the Tyr‑208 side chain in the TSPO binding pocket, whereas the tertiary amide cannot serve as a hydrogen‑bond donor.

Primary amide H-bond donor
Class-level inference
>10-fold loss in TSPO affinity
Primary amide IC₅₀ ≈ 19.9 nM → N,N-dimethylamide >200 nM
May support nanomolar TSPO binding; tertiary amide lacks H-bond donor
Matched-pair analysis, rat cortex TSPO binding
Hydrogen‑bond donor TSPO binding Amide substitution

Dihydrochloride Salt Form Provides Defined Stoichiometry and Enhanced Aqueous Solubility

The compound is supplied as the dihydrochloride salt (molecular formula C₁₈H₁₈Cl₂N₄O, MW 377.3 g mol⁻¹), in contrast to the free base (CAS 2731014‑51‑8, MW 304.3 g mol⁻¹) . The dihydrochloride salt provides a precisely defined 2:1 chloride‑to‑base stoichiometry, which ensures batch‑to‑batch consistency in aqueous dissolution. For a structurally related benzimidazole TSPO ligand, the hydrochloride salt exhibited >50‑fold higher aqueous solubility (≥5 mg mL⁻¹) compared to the free base (<0.1 mg mL⁻¹) in pH 7.4 phosphate‑buffered saline [1].

Salt form aqueous solubility
Class-level inference
Dihydrochloride salt vs Free base
>50-fold solubility enhancement (≥5 mg/mL vs
May improve aqueous dosing consistency; free base may require co-solvent
Inferred from benzimidazole analog in PBS pH 7.4
Salt form Solubility Formulation

Optimal Application Scenarios for 3-{2-[2-(2-Aminoethyl)-1H-1,3-benzodiazol-4-yl]ethynyl}benzamide Dihydrochloride


TSPO‑Targeted Probe Development and Mitochondrial Function Assays

The compound's 4‑yl‑primary‑amide architecture matches the pharmacophore required for high‑affinity TSPO binding. Researchers establishing TSPO radioligand displacement assays or assessing mitochondrial membrane potential restoration in Aβ‑challenged neuronal models should select this compound to maintain congruence with published benzimidazole‑TSPO SAR .

Structure‑Activity Relationship (SAR) Studies Around the Benzimidazole 4‑Position

Programs systematically exploring the effect of ethynyl‑linker position on target engagement can use this compound as the definitive 4‑yl reference standard. Its regioisomeric purity (95 %) ensures that observed biological signals originate from the 4‑substituted isomer rather than contamination by the 5‑yl regioisomer .

Aqueous‑Compatible In‑Vivo Pharmacodynamic Studies

The dihydrochloride salt form permits direct formulation in aqueous vehicles (e.g., saline or PBS) at concentrations sufficient for intraperitoneal or oral dosing in rodent models. This avoids the confounding effects of organic co‑solvents (e.g., DMSO) on mitochondrial endpoints, a critical consideration in neurodegenerative disease models where solvent‑induced mitochondrial toxicity can mask therapeutic effects [1].

Chemical Biology Tool for Primary Amide‑Dependent Protein Interaction Mapping

The primary amide serves as both a hydrogen‑bond donor and acceptor. In chemoproteomic pull‑down experiments, this compound can be immobilized via the primary amine of the aminoethyl side chain while retaining the free amide for target engagement, enabling identification of protein partners that specifically recognize the primary amide motif [1].

Application
Selection Property
Validation Focus
TSPO binding & mitochondrial function assays
4-yl-primary-amide pharmacophore
Congruence with published benzimidazole-TSPO SAR
Benzimidazole 4-position SAR studies
Regioisomeric purity (4-yl substitution)
Absence of 5-yl regioisomer interference
Aqueous-dosing in vivo mitochondrial studies
Dihydrochloride salt solubility in aqueous vehicles
Avoid organic co-solvent mitochondrial endpoint interference
Primary amide chemoproteomic pull-down experiments
Free primary amide for target engagement; immobilizable primary amine
Protein partner identification retaining amide H-bond motif
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